- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Cas no 91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine)
91374-23-1 structure
Product Name:N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
Numero CAS:91374-23-1
MF:C15H24N2O2
MW:264.363264083862
MDL:MFCD09751331
CID:61506
Update Time:2023-11-22
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine
- (R)-(+)-9-(2-Hydroxypropyl)adenine
- BENZENEETHANAMINE, 2-METHYL-3-NITRO-N,N-DIPROPYL
- N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
- N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
- N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine
- 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine (ACI)
-
- MDL: MFCD09751331
- Inchi: 1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3
- Chiave InChI: YTNVHUSMDIAWLT-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C(C)=C(CCN(CCC)CCC)C=CC=1)=O
Proprietà calcolate
- Massa esatta: 264.18400
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 19
- Conta legami ruotabili: 8
- Complessità: 259
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Densità: 1.029
- Punto di ebollizione: 373.812°C at 760 mmHg
- Punto di infiammabilità: 179.9°C
- Indice di rifrazione: 1.525
- PSA: 49.06000
- LogP: 4.09090
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302;H315;H319;H335
- Dichiarazione di avvertimento: P261;P305+P351+P338
- Condizioni di conservazione:2-8 °C
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Dati doganali
- CODICE SA:2921199090
- Dati doganali:
Codice doganale cinese:
2921199090Panoramica:
2921199090 Altre monoammine acicliche e loro derivati e sali. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2921199090 altre monoammine acicliche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 60184-1/G |
N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |
91374-23-1 | 96% | 1g |
$52 | 2023-09-16 | |
| AstaTech | 60184-5/G |
N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |
91374-23-1 | 96% | 5g |
$157 | 2023-09-16 | |
| AstaTech | 60184-25/G |
N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |
91374-23-1 | 96% | 25g |
$550 | 2023-09-16 | |
| Alichem | A019146315-25g |
N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |
91374-23-1 | 95% | 25g |
$555.50 | 2023-08-31 | |
| TRC | D492790-500mg |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 500mg |
$ 64.00 | 2023-09-07 | ||
| TRC | D492790-1g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 1g |
$ 98.00 | 2023-09-07 | ||
| TRC | D492790-2.5g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 2.5g |
$ 161.00 | 2023-09-07 | ||
| TRC | D492790-5g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 5g |
$276.00 | 2023-05-18 | ||
| TRC | D492790-10g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 10g |
$500.00 | 2023-05-18 | ||
| TRC | D492790-25g |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |
91374-23-1 | 25g |
$988.00 | 2023-05-18 |
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Thionyl chloride
1.2 -
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.2 -
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride
2.2 -
2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Thionyl chloride
2.2 -
2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Riferimento
- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Acetic acid , Toluene Solvents: Water
2.1 Reagents: Thionyl chloride
3.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Thionyl chloride
3.1 Reagents: Borane Solvents: Tetrahydrofuran
Riferimento
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Iodine , Sodium borohydride
2.1 Reagents: Hydrogen bromide
3.1 -
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Thionyl chloride
5.2 -
5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Hydrogen bromide
3.1 -
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Thionyl chloride
5.2 -
5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Riferimento
- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Pyridine
2.1 Solvents: Ethanol , Water
3.1 Reagents: Acetic acid , Toluene Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol , Water
3.1 Reagents: Acetic acid , Toluene Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Reagents: Borane Solvents: Tetrahydrofuran
Riferimento
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Boron trifluoride , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux
Riferimento
- Synthesis of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (ropinirole hydrochloride), Zhongguo Yiyao Gongye Zazhi, 2007, 38(1), 7-8
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Riferimento
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Thionyl chloride
1.2 Reagents: Sodium carbonate Solvents: Toluene , Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.2 Reagents: Sodium carbonate Solvents: Toluene , Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Riferimento
- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Thionyl chloride
2.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Borane Solvents: Tetrahydrofuran
Riferimento
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6
Metodo di produzione 10
Condizioni di reazione
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Riferimento
- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen bromide
2.1 -
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride
4.2 -
4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 -
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride
4.2 -
4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Riferimento
- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Ethanol , Water
2.1 Reagents: Acetic acid , Toluene Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Reagents: Borane Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid , Toluene Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Reagents: Borane Solvents: Tetrahydrofuran
Riferimento
- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Raw materials
- 2-(3-Nitrophenyl)-N,N-dipropylpropanamide
- 2-(2-methyl-3-nitrophenyl)acetic acid
- 2-Methyl-3-nitrobenzyl alcohol
- 2-(2-methyl-3-nitrophenyl)acetonitrile
- 2-Methyl-3-nitrobenzyl chloride
- 2-Methyl-3-nitrobenzoic acid
- 3-Nitro-2-methyl-benzylbromide
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preparation Products
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:91374-23-1)N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
Numero d'ordine:sfd19802
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com
N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Prajwalita Das,Kiyoteru Niina,Tomoya Hiromura,Etsuko Tokunaga,Norimichi Saito Chem. Sci., 2018,9, 4931-4936
91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:91374-23-1)N,N-Dipropyl-2-methyl-3-nitrophenylethanamine
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta